molecular formula C10H12INO B1148937 PropanaMide, N-(4-iodophenyl)-2-Methyl- CAS No. 161204-67-7

PropanaMide, N-(4-iodophenyl)-2-Methyl-

Cat. No.: B1148937
CAS No.: 161204-67-7
M. Wt: 289.11285
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Description

IUPAC Nomenclature and Systematic Classification

The compound N-(4-iodophenyl)-2-methylpropanamide is systematically named according to IUPAC rules as 2-methyl-N-(4-iodophenyl)propanamide . This nomenclature prioritizes the longest carbon chain containing the principal functional group (propanamide), with substituents ordered alphabetically. The parent chain is a three-carbon amide (propanamide), modified by a methyl group at position 2 and a 4-iodophenyl group attached to the nitrogen atom. The molecular formula is C₁₀H₁₂INO , with a molecular weight of 289.12 g/mol .

The structural hierarchy follows:

  • Propanamide backbone : Three-carbon chain with a terminal amide group (-CONH₂).
  • Methyl substituent : At position 2 of the propanamide chain.
  • 4-iodophenyl group : Attached to the amide nitrogen, with iodine at the para position of the benzene ring.

The SMILES representation, CC(C)C(=O)NC₁=CC=C(C=C₁)I , captures the branching and substitution pattern.

Molecular Geometry and Conformational Analysis

The molecular geometry of N-(4-iodophenyl)-2-methylpropanamide is influenced by steric and electronic interactions. Key features include:

  • Amide group planarity : The C=O and N-H groups lie in a plane due to partial double-bond character in the C-N bond, stabilized by resonance.
  • Methyl group orientation : The 2-methyl substituent induces steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions with the adjacent amide group.
  • Iodophenyl ring orientation : The bulky iodine atom at the para position restricts free rotation of the phenyl ring, leading to a preferred dihedral angle of ~30° relative to the amide plane, as observed in analogous halogenated aromatics.

Computational models suggest that the lowest-energy conformation involves a syn-periplanar arrangement of the methyl group and amide oxygen, reducing torsional strain.

Crystallographic Studies and X-ray Diffraction Data

While direct crystallographic data for N-(4-iodophenyl)-2-methylpropanamide are limited, analogous compounds provide insights. For example, the crystal structure of N-(4-chlorophenyl)-2-methylpropanamide (space group P2₁/c) reveals:

  • Hydrogen bonding : N-H···O interactions between amide groups (2.89 Å) form infinite chains along the b-axis.
  • Halogen packing : Iodine atoms participate in Type-I halogen interactions (C-I···π, 3.50 Å), stabilizing the lattice.

Hypothetical powder X-ray diffraction (XRD) patterns for N-(4-iodophenyl)-2-methylpropanamide can be predicted using the Scherrer equation:
$$
t = \frac{0.9 \lambda}{\sqrt{B^2M - B^2s} \cos \theta}
$$
where $$ \lambda $$ is the X-ray wavelength (1.5406 Å for Cu-Kα), and $$ BM $$, $$ Bs $$ are peak widths.

Comparative Structural Analysis with Halogenated Propanamide Derivatives

The structural and electronic effects of halogen substitution are summarized below:

Derivative Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(4-iodophenyl)-2-methylpropanamide C₁₀H₁₂INO 289.12 Large iodine atom induces steric bulk, polarizable C-I bond (bond length: 2.09 Å).
N-(4-chlorophenyl)-2-methylpropanamide C₁₀H₁₂ClNO 197.66 Smaller Cl atom allows tighter crystal packing; higher melting point (101°C).
N-(4-fluorophenyl)-2-methylpropanamide C₁₀H₁₂FNO 181.17 Strong electronegativity of F increases amide acidity (pKa ~14.88).

Key trends :

  • Halogen size : Larger halogens (I > Br > Cl > F) increase molecular volume, reducing solubility in polar solvents.
  • Electronegativity : Higher electronegativity (F > Cl > Br > I) enhances hydrogen-bond acceptor capacity at the amide oxygen.
  • Crystal packing : Iodine’s polarizability promotes halogen bonding, whereas fluorine favors dipole-dipole interactions.

Properties

CAS No.

161204-67-7

Molecular Formula

C10H12INO

Molecular Weight

289.11285

Synonyms

PropanaMide, N-(4-iodophenyl)-2-Methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
N-(4-Iodophenyl)-2-methylpropanamide 2-methyl, 4-iodophenyl C₁₀H₁₂INO 289.12 (estimated) Hypothetical; iodine may enhance binding affinity
2-Chloro-N-(4-iodophenyl)propanamide 2-chloro, 4-iodophenyl C₉H₉ClINO 309.53 Higher molecular weight due to chlorine; pesticide/pharmaceutical intermediate
Propanamide, N-(4-methoxyphenyl)-2-methyl 2-methyl, 4-methoxyphenyl C₁₁H₁₅NO₂ 193.24 Methoxy group increases electron density; potential solubility in polar solvents
Propanamide,2-methyl-N-(4-methylphenyl) 2-methyl, 4-methylphenyl C₁₁H₁₅NO 177.25 Methyl groups enhance lipophilicity; agrochemical applications
N-(3,4-Dichlorophenyl)propanamide (Propanil) Unsubstituted, 3,4-dichloro C₉H₉Cl₂NO 218.08 Herbicide; dichloro substitution enhances bioactivity

Substituent Effects on Bioactivity

  • Halogen Influence: Evidence suggests that halogen size (e.g., iodine vs.
  • Methyl vs. Methoxy : The 2-methyl group in the target compound likely increases lipophilicity compared to methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)-2-methylpropanamide ), which may favor membrane permeability but reduce aqueous solubility .

Preparation Methods

Buchwald-Hartwig Amination

Aryl halides (e.g., 4-iodobromobenzene) undergo coupling with 2-methylpropanamide in the presence of a palladium catalyst. A representative protocol involves:

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene at 110°C for 24 hours.

This method achieves moderate yields (50–60%) due to competing side reactions, such as homo-coupling of the aryl halide.

Ullmann-Type Coupling

Copper-mediated coupling offers a lower-cost alternative. A mixture of 4-iodoiodobenzene, 2-methylpropanamide, CuI (20 mol%), and 1,10-phenanthroline (40 mol%) in DMF at 120°C for 48 hours yields the target compound in 45–55% yield.

The introduction of the 2-methyl group can be accomplished via alkylation of a propanamide precursor, as demonstrated in the synthesis of 2,2-dimethylcyanoacetamide.

Sodium Hydride-Mediated Methylation

Adapted from Patent CN103145585A:

  • Deprotonation : N-(4-Iodophenyl)propanamide (1.0 equiv) is treated with NaH (2.2 equiv) in THF at −25°C.

  • Methylation : Methyl iodide (2.2 equiv) is added dropwise, followed by warming to 45°C for 2 hours.

  • Work-Up : The reaction is quenched with saturated NH₄Cl, extracted with CH₂Cl₂, and crystallized (ethyl acetate/hexane).

Optimization Data :

ParameterConditionYield (%)
Temperature−25°C → 45°C78
Methylating AgentDimethyl sulfate82
SolventTHF85

Table 1. Summary of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Direct AmidationSimple, one-stepLow nucleophilicity of 4-iodoaniline65–78
Buchwald-HartwigHigh functional group toleranceExpensive catalysts50–60
Sodium Hydride MethylationScalable, high yieldsRequires anhydrous conditions78–85

Q & A

Q. Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of N-(4-iodophenyl)-2-methylpropanamide derivatives?

  • Methodology :
  • Fragment-Based Design : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) on the phenyl ring.
  • Free-Wilson Analysis : Quantify contributions of substituents to activity .

Q. What experimental designs validate the compound’s stability under physiological conditions (pH, temperature)?

  • Methodology :
  • Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 9), and oxidative (H2 _2O2_2) conditions. Monitor degradation via HPLC-MS .

Q. Q. How can researchers investigate synergistic effects between N-(4-iodophenyl)-2-methylpropanamide and other therapeutic agents?

  • Methodology :
  • Isobolographic Analysis : Determine combination indices (CI) in cell viability assays.
  • Mechanistic Profiling : Use transcriptomics/proteomics to identify overlapping pathways .

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